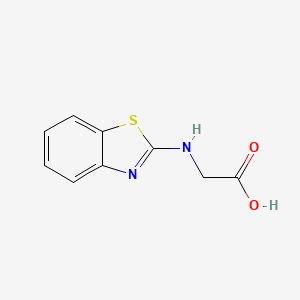

2-(1,3-Benzothiazol-2-ylamino)acetic acid

Description

BenchChem offers high-quality 2-(1,3-Benzothiazol-2-ylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-ylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYPNHFJRHOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332605 | |

| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91192-36-8 | |

| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-Benzothiazol-2-ylamino)acetic acid, a molecule of significant interest within the field of medicinal chemistry. Benzothiazole scaffolds are integral to a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a thorough guide to the characterization of the title compound using modern spectroscopic techniques. The content is structured to provide both a theoretical and practical framework for researchers engaged in the discovery and development of novel benzothiazole-based therapeutics.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This bicyclic system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][4] The unique structural and electronic properties of the benzothiazole nucleus allow it to interact with a variety of biological targets, making it a versatile platform for the design of novel therapeutic agents. Derivatives of 2-aminobenzothiazole, in particular, have been extensively investigated for their potential as anticancer agents, with some compounds demonstrating selective cytotoxicity against various tumor cell lines.[1][4] The incorporation of an acetic acid moiety at the 2-amino position can enhance the molecule's solubility and provide an additional site for interaction with biological macromolecules, potentially modulating its pharmacokinetic and pharmacodynamic profiles.

Synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

The synthesis of the title compound is readily achieved through a nucleophilic substitution reaction between 2-aminobenzothiazole and an α-haloacetic acid, typically chloroacetic acid. The reaction is generally carried out in the presence of a base to deprotonate the amino group of the benzothiazole, thereby increasing its nucleophilicity.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

Mechanistic Insights

The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the exocyclic amino group of 2-aminobenzothiazole by a base, such as potassium hydroxide. This generates a more potent nucleophile, the benzothiazol-2-ylamide anion. This anion then attacks the electrophilic carbon atom of chloroacetic acid, which bears a partial positive charge due to the inductive effect of the adjacent carboxylic acid and chlorine atom. The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as the leaving group in a single, concerted step. Subsequent workup with acid neutralizes the carboxylate to yield the final product.

Caption: Workflow illustrating the key steps in the synthesis mechanism.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted benzothiazole glycine derivative.

-

Materials:

-

2-Aminobenzothiazole

-

Chloroacetic acid

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

-

To this stirring solution, add chloroacetic acid (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in a minimum amount of water and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 4-5.

-

The precipitate of 2-(1,3-Benzothiazol-2-ylamino)acetic acid that forms is collected by vacuum filtration.

-

Wash the solid with cold distilled water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

-

Characterization of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Expected Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. |

Spectroscopic Analysis

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3400-3200 | N-H Stretch (amine) | A medium to sharp peak. |

| 3300-2500 | O-H Stretch (carboxylic acid) | A broad peak, often overlapping with C-H stretches. |

| ~1710 | C=O Stretch (carboxylic acid) | A strong, sharp peak. |

| ~1620 | C=N Stretch (thiazole ring) | A medium to strong peak. |

| ~1590, ~1480 | C=C Stretch (aromatic ring) | Multiple sharp peaks of varying intensity. |

| ~700 | C-S Stretch | A weak to medium peak. |

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

-

¹H NMR (DMSO-d₆):

-

δ 12.5-13.0 (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may be exchangeable with D₂O.

-

δ 7.2-7.8 (m, 4H): Aromatic protons of the benzothiazole ring system. The multiplicity will depend on the substitution pattern.

-

δ ~8.5 (t, 1H): Amine proton (-NH-). This peak is also exchangeable with D₂O.

-

δ ~4.1 (d, 2H): Methylene protons (-CH₂-). The coupling with the adjacent NH proton may be observed.

-

-

¹³C NMR (DMSO-d₆):

-

δ ~172: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~167: C2 carbon of the benzothiazole ring (attached to the amino group).

-

δ 115-150: Aromatic carbons of the benzothiazole ring.

-

δ ~45: Methylene carbon (-CH₂-).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₈N₂O₂S = 208.24 g/mol ).

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the C-N bond between the methylene group and the benzothiazole ring.

-

Fragmentation of the benzothiazole ring itself.

-

Biological and Pharmaceutical Relevance

The synthesized 2-(1,3-Benzothiazol-2-ylamino)acetic acid serves as a valuable building block for the development of more complex molecules with potential therapeutic applications. The presence of both the benzothiazole scaffold and the carboxylic acid functionality offers opportunities for further chemical modification to optimize biological activity and pharmacokinetic properties. Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, and this compound could be a lead for the design of novel anticancer agents.[1][3][4][6]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid. The detailed experimental protocol, coupled with a thorough discussion of the reaction mechanism and comprehensive characterization techniques, provides researchers with the necessary information to produce and validate this important chemical entity. The established biological significance of the benzothiazole core underscores the potential of this compound as a key intermediate in the development of new and effective therapeutic agents.

References

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).

-

Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023, November 28). Pharmaceuticals (Basel). Retrieved January 18, 2026, from [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). Molecules. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4- dihydro-3H-1, 2, 4-triazole-3-thione and it. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 18, 2026, from [Link]

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry.

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021, August 23). Molecules. Retrieved January 18, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Pharmaceutical Potential of a Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] Within this promising class of compounds, 2-(1,3-Benzothiazol-2-ylamino)acetic acid stands out as a molecule of significant interest. Its unique structural combination of a benzothiazole ring system and an amino acid moiety suggests a potential for multifaceted interactions with biological targets. This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-(1,3-Benzothiazol-2-ylamino)acetic acid, offering a foundational understanding for its potential application in drug discovery and development. A thorough characterization of these properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, and ultimately, its therapeutic efficacy.

Molecular Structure and Synthesis

The foundational step in characterizing any potential drug candidate is to understand its synthesis and molecular architecture.

Synthesis Pathway

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid can be achieved through various synthetic routes. A common and efficient method involves the condensation of 2-aminobenzothiazole with a suitable two-carbon synthon carrying a carboxylic acid group or its ester precursor.

One reported method for a related compound, benzothiazol-2-ylacetic acid, involves a one-pot reaction of 2-aminothiophenol with cyanoacetic acid.[4] For the title compound, a plausible and efficient route is the reaction of 2-aminobenzothiazole with ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

-

Step 1: Synthesis of Ethyl 2-(1,3-Benzothiazol-2-ylamino)acetate:

-

To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable organic solvent such as acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried to yield ethyl 2-(1,3-benzothiazol-2-ylamino)acetate.[5]

-

-

Step 2: Hydrolysis to 2-(1,3-Benzothiazol-2-ylamino)acetic acid:

-

Dissolve the ethyl 2-(1,3-benzothiazol-2-ylamino)acetate from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

After completion, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford pure 2-(1,3-benzothiazol-2-ylamino)acetic acid.

-

Sources

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylamino)acetic Acid: A Core Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(1,3-Benzothiazol-2-ylamino)acetic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis methodologies, and its established and potential applications, with a focus on the scientific rationale behind its versatile biological activities.

Core Compound Identification and Physicochemical Properties

A critical aspect of working with 2-(1,3-Benzothiazol-2-ylamino)acetic acid is understanding its structural identity. This compound exists in a tautomeric equilibrium with its imino form, 2-(2-imino-1,3-benzothiazol-3-yl)acetic acid. While both forms may be present, the imino tautomer is frequently the form associated with the CAS registry number. For clarity and consistency in research and documentation, it is essential to acknowledge this tautomerism.

| Property | Value | Source |

| Chemical Name | 2-(1,3-Benzothiazol-2-ylamino)acetic acid | N/A |

| Tautomeric Form | 2-(2-imino-1,3-benzothiazol-3-yl)acetic acid | [1] |

| CAS Number | 5349-97-3 (for the imino tautomer) | [1] |

| Molecular Formula | C9H8N2O2S | [1] |

| Molecular Weight | 208.24 g/mol | [2] |

| Monoisotopic Mass | 208.03065 Da | [2] |

Synthesis and Mechanistic Considerations

The synthesis of the benzothiazole scaffold is a well-established area of organic chemistry, with numerous methods developed to achieve this versatile heterocyclic core. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Strategy: Condensation Reactions

A prevalent and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable carboxylic acid derivative. This approach offers a direct route to the core structure. Greener synthetic approaches, such as microwave-assisted synthesis, have been developed to improve reaction times and yields while minimizing the use of hazardous solvents.[3]

The logical flow for a typical synthesis of a 2-substituted benzothiazole, which can be adapted for the target molecule, is outlined below:

Caption: General synthetic workflow for 2-substituted benzothiazoles.

Exemplary Experimental Protocol

Step-by-Step Methodology (Adapted for Conceptual Understanding):

-

Reactant Preparation: A solution of 2-aminobenzothiazole (or a suitable precursor) is prepared in an appropriate solvent (e.g., ethanol).

-

Reagent Addition: Chloroacetic acid or its ester derivative is added to the solution. The choice of a base, such as potassium carbonate, may be necessary to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is subjected to heating under reflux, ultrasound irradiation, or microwave irradiation to promote the condensation and cyclization reactions.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization to yield the final compound.

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Ethanol is a common choice due to its polarity and ability to dissolve a wide range of organic compounds.

-

Energy Input: The use of microwave or ultrasound energy can significantly accelerate the reaction rate by providing localized and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[3][5] This is attributed to its ability to participate in various non-covalent interactions with biological targets.

Broad-Spectrum Pharmacological Profile

Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a core component of many compounds with potent activity against various bacterial and fungal strains.[6]

-

Anticancer Activity: Numerous benzothiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[7]

-

Anti-inflammatory and Analgesic Properties: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

-

Antiviral Activity: Certain benzothiazole derivatives have shown promise as antiviral agents.

-

Antitubercular Activity: Compounds similar in structure have demonstrated activity against Mycobacterium tuberculosis.[7]

The diverse biological activities of benzothiazole derivatives can be visualized as a network of potential therapeutic applications stemming from the core chemical structure.

Caption: Pharmacological profile of the benzothiazole scaffold.

Mechanism of Action: A Field of Active Investigation

The precise mechanisms of action for many benzothiazole derivatives are still under active investigation. However, it is generally understood that the planar, aromatic structure of the benzothiazole ring allows it to intercalate into DNA or bind to the active sites of enzymes. The specific substitutions on the benzothiazole core play a crucial role in determining the biological target and the resulting pharmacological effect. For drug development professionals, understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective drug candidates.

Applications in Drug Discovery and Development

The versatility of the benzothiazole scaffold makes it a valuable starting point for the design and synthesis of new therapeutic agents. Researchers in drug discovery frequently utilize this core structure as a template for creating libraries of compounds for high-throughput screening.

Workflow in Drug Discovery:

The journey from a core scaffold like 2-(1,3-Benzothiazol-2-ylamino)acetic acid to a potential drug candidate is a multi-step process that relies on iterative cycles of design, synthesis, and testing.

Caption: Drug discovery workflow utilizing a core scaffold.

The potential for 2-(1,3-Benzothiazol-2-ylamino)acetic acid and its derivatives in pharmaceuticals is significant, particularly in the development of novel antimicrobial and anticancer agents.[7] Further research into its specific molecular targets and mechanisms of action will be crucial for realizing its full therapeutic potential.

Conclusion

2-(1,3-Benzothiazol-2-ylamino)acetic acid, with its inherent tautomerism and the versatile benzothiazole core, represents a compound of considerable interest for scientific research and drug development. Its established synthetic routes and broad pharmacological profile provide a solid foundation for further investigation. As our understanding of the intricate interactions between small molecules and biological systems deepens, the potential for developing novel therapeutics based on this and related scaffolds remains a promising frontier in medicinal chemistry.

References

-

2-[(1,3-benzothiazol-2-yl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid. AA Blocks. [Link]

-

Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Collection of Czechoslovak Chemical Communications. [Link]

-

2-(1-oxo-2H-1,3-benzothiazol-3-yl)acetic acid. PubChem. [Link]

-

2-[(1,3-benzothiazol-2-yl)amino]acetic acid. PubChemLite. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

-

A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3- thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues from 1-(1,3-benzothiazol-2-yl)thiourea and their Alpha- hydroxylamine Derivatives. ResearchGate. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - 2-[(1,3-benzothiazol-2-yl)amino]acetic acid (C9H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid [smolecule.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Benzothiazol-2-ylamino)acetic acid is a heterocyclic compound featuring a benzothiazole core linked to an acetic acid moiety via an amino bridge. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The acetic acid functional group can influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in the drug discovery and development process. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the solubility and stability of 2-(1,3-Benzothiazol-2-ylamino)acetic acid, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2-(1,3-Benzothiazol-2-ylamino)acetic acid is essential for predicting its behavior in various experimental and physiological environments.

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₉H₈N₂O₂S | PubChem |

| Molecular Weight | 208.24 g/mol | PubChem |

| XlogP3 | 2.2 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

The predicted octanol-water partition coefficient (XlogP3) of 2.2 suggests that the compound is moderately lipophilic. The presence of both hydrogen bond donors (the amino and carboxylic acid protons) and acceptors (the nitrogen and oxygen atoms) indicates the potential for interactions with both protic and aprotic solvents.

Section 1: Solubility Assessment

The solubility of a compound is a critical determinant of its suitability as a drug candidate. It influences dissolution rate, absorption, and ultimately, bioavailability. Both kinetic and thermodynamic solubility are important parameters to assess during drug development.

Theoretical Considerations and Predicted Solubility

Due to the presence of both a hydrophobic benzothiazole ring system and hydrophilic amino and carboxylic acid groups, the solubility of 2-(1,3-Benzothiazol-2-ylamino)acetic acid is expected to be highly dependent on the solvent's polarity and pH.

Predicted Solubility Profile:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic benzothiazole core limits aqueous solubility, although the ionizable amino and carboxylic acid groups will contribute to some solubility, especially at non-neutral pH. |

| DMSO | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state. |

| Methanol/Ethanol | Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent with a lower dielectric constant than DMSO, making it a less effective solvent for this compound. |

Note: These are qualitative predictions. Experimental determination is crucial for obtaining accurate solubility data.

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility.

This high-throughput method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which can be representative of early-stage in vitro assays.

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for a typical kinetic solubility assay.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1,3-Benzothiazol-2-ylamino)acetic acid in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

-

Separation of Undissolved Compound: After incubation, separate any precipitate by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement. The shake-flask method is the most common approach.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(1,3-Benzothiazol-2-ylamino)acetic acid to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

-

Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Section 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its safety and efficacy. Forced degradation (stress testing) studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Theoretical Considerations and Potential Degradation Pathways

The chemical structure of 2-(1,3-Benzothiazol-2-ylamino)acetic acid suggests several potential degradation pathways under stress conditions.

Caption: General workflow for conducting forced degradation studies.

Detailed Protocol:

-

Stock Solution: Prepare a stock solution of 2-(1,3-Benzothiazol-2-ylamino)acetic acid at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid (HCl) at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide (NaOH) at room temperature and at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) to track the extent of degradation.

-

Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients. [1] Key Steps in Method Development:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.

-

Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure that all degradation products are detected. The primary wavelength should be the λmax of 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

-

Method Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Utilize the PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Conclusion

A thorough understanding and experimental evaluation of the solubility and stability of 2-(1,3-Benzothiazol-2-ylamino)acetic acid are imperative for its successful development as a potential therapeutic agent. This technical guide provides a robust framework for researchers to design and execute these critical studies. By following the outlined protocols and considering the potential challenges, scientists can generate high-quality, reliable data to support informed decision-making throughout the drug development pipeline. The insights gained from these studies will be instrumental in optimizing formulations, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of this promising benzothiazole derivative.

References

-

PubChem. 2-(1,3-benzothiazol-2-ylamino)acetic acid. National Center for Biotechnology Information. [Link]

- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003.

- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996.

- ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

-

PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

This technical guide provides a comprehensive examination of the Nuclear Magnetic Resonance (NMR) spectral data of 2-(1,3-Benzothiazol-2-ylamino)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound, which holds significant interest in medicinal chemistry.[1][2][3] The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as a powerful and indispensable tool in this endeavor.[1][4]

Introduction: The Significance of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 2-(1,3-Benzothiazol-2-ylamino)acetic acid, an amino acid derivative of 2-aminobenzothiazole, presents a unique combination of a rigid heterocyclic system and a flexible amino acid side chain, making it a compelling candidate for further investigation in drug discovery programs. Accurate structural confirmation and characterization are the foundational steps in understanding its chemical behavior and biological function. This guide will focus on the definitive structural analysis using ¹H and ¹³C NMR spectroscopy.

Theoretical Framework: The Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) nuclei possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what makes NMR a powerful tool for structure elucidation.

Key parameters in NMR spectral interpretation include:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), which indicates the electronic environment of the nucleus.

-

Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.[4]

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which causes signals to split into multiple peaks (multiplicity). The magnitude of this splitting, the coupling constant (J), provides information about the connectivity of atoms.[4]

-

Multiplicity: The pattern of splitting of a signal (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.[4]

Experimental Protocol: Acquiring High-Resolution ¹H and ¹³C NMR Spectra

The acquisition of high-quality NMR spectra is crucial for accurate structural interpretation. The following protocol outlines the key steps for the analysis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 2-(1,3-Benzothiazol-2-ylamino)acetic acid due to its ability to dissolve both the carboxylic acid and the benzothiazole moiety.[5] The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1][6]

NMR Spectrometer Setup and Data Acquisition

The following is a generalized procedure for a modern NMR spectrometer (e.g., Bruker, JEOL).

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.[7]

-

¹H NMR Acquisition:

-

A standard ¹H NMR experiment should be performed with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[8]

-

A pulse angle of 45° is recommended for routine spectra.[7]

-

The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[9][10]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[8]

-

A pulse angle of 30° and a sufficient relaxation delay are important for obtaining accurate quantitative information, though for routine identification, standard parameters are often sufficient.[7]

-

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar benzothiazole derivatives found in the literature, the following tables present the predicted ¹H and ¹³C NMR spectral data for 2-(1,3-Benzothiazol-2-ylamino)acetic acid.[11][12][13] The numbering scheme used for the assignments is provided below.

Figure 1. Numbering scheme for 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~8.5 | br s | 1H | NH |

| ~7.8-7.6 | m | 2H | H-4, H-7 |

| ~7.4-7.2 | m | 2H | H-5, H-6 |

| ~4.2 | s | 2H | CH₂ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C-9 (COOH) |

| ~165 | C-2 |

| ~152 | C-7a |

| ~130 | C-3a |

| ~126 | C-5 or C-6 |

| ~124 | C-6 or C-5 |

| ~122 | C-4 or C-7 |

| ~120 | C-7 or C-4 |

| ~45 | C-8 (CH₂) |

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift of around 12.5 ppm. This broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.[14][15][16] This signal may sometimes be difficult to observe.[14][15]

-

Amine Proton (NH): A broad singlet is anticipated around 8.5 ppm for the secondary amine proton. Its chemical shift and broadness are influenced by hydrogen bonding and the quadrupolar relaxation of the adjacent nitrogen atom.

-

Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring of the benzothiazole moiety are expected to appear in the aromatic region between 7.2 and 7.8 ppm. The protons H-4 and H-7 are typically shifted further downfield compared to H-5 and H-6 due to the influence of the fused thiazole ring. The signals will likely appear as complex multiplets due to mutual coupling.

-

Methylene Protons (CH₂): The two protons of the methylene group adjacent to the carboxylic acid and the amine are expected to appear as a singlet around 4.2 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

¹³C NMR Spectrum Analysis

-

Carboxylic Carbonyl Carbon (C-9): The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, around 172 ppm.

-

C-2 Carbon: The carbon atom at position 2 of the benzothiazole ring, bonded to the amino group, is predicted to have a chemical shift of approximately 165 ppm.

-

Quaternary Carbons (C-3a, C-7a): The two quaternary carbons of the benzothiazole ring are expected around 130 ppm and 152 ppm.

-

Aromatic CH Carbons (C-4, C-5, C-6, C-7): The four aromatic methine carbons are predicted to appear in the range of 120-126 ppm.

-

Methylene Carbon (C-8): The aliphatic methylene carbon is expected to have a chemical shift of around 45 ppm.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

Logical Flow for 2D NMR Analysis

Caption: Logical workflow for using 2D NMR to confirm molecular structure.

-

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the aromatic and methylene groups to their corresponding carbon signals.[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the benzothiazole ring, the amino group, and the acetic acid moiety, and for assigning the quaternary carbons.[17]

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid. By combining theoretical principles, detailed experimental protocols, and in-depth interpretation of predicted spectral data, researchers can confidently characterize this and related molecules. The application of advanced 2D NMR techniques will further solidify the structural assignment, providing a robust foundation for future research and development in the field of medicinal chemistry.

References

- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

- Alsoghier, H. M., et al. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.

- The NMR interpretations of some heterocyclic compounds which are... (n.d.).

-

Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.). ResearchGate. [Link]

-

Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 433-439. [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. [Link]

-

Basic NMR Concepts. (n.d.). Boston University. [Link]

-

Ding, Q., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. The Royal Society of Chemistry. [Link]

-

Common NMR experiments and the time it takes to run them. (2021). University of Missouri. [Link]

-

Basic Practical NMR Concepts. (n.d.). Michigan State University. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. [Link]

-

Protons Carboxylic acids in 1H NMR. (2022). Reddit. [Link]

-

Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? (2024). ResearchGate. [Link]

-

Carboxylic acid NMR. (n.d.). University of Calgary. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (n.d.). PubMed. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

-

1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. (n.d.). Canadian Science Publishing. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2010). Medical Journal of Babylon, 7(4). [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. [Link]

-

Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2025). ResearchGate. [Link]

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (n.d.). PubMed. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. diva-portal.org [diva-portal.org]

- 6. azooptics.com [azooptics.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.as.uky.edu [chem.as.uky.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 17. emerypharma.com [emerypharma.com]

Mass spectrometry analysis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the mass spectrometry (MS) analysis of 2-(1,3-Benzothiazol-2-ylamino)acetic acid. The benzothiazole scaffold is a privileged structure in medicinal chemistry, making robust analytical characterization of its derivatives essential for drug discovery and development professionals. This document moves beyond standard operating procedures to explain the causality behind critical experimental choices, from sample preparation and chromatographic separation to ionization and fragmentation analysis. Authored from the perspective of a Senior Application Scientist, this whitepaper synthesizes theoretical principles with field-proven insights to establish a self-validating analytical system for this important class of molecules.

Chapter 1: Foundational Understanding of the Analyte

A successful analytical method is built upon a thorough understanding of the target molecule. 2-(1,3-Benzothiazol-2-ylamino)acetic acid is a molecule that presents distinct analytical characteristics stemming from its fused heterocyclic core and its functional groups.

Chemical Structure and Physicochemical Properties

The molecule consists of a benzothiazole ring system linked via an amino bridge to an acetic acid moiety. This structure imparts both aromatic and acidic properties, which are key determinants in designing the analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂S | Calculated |

| Molecular Weight | 208.24 g/mol | Calculated |

| Key Functional Groups | Carboxylic acid, Amine (secondary), Benzothiazole | Structural Analysis |

| Predicted pKa | ~3-4 (Carboxylic Acid), ~5-6 (Benzothiazole N) | Estimated based on functional groups |

Note: The molecular weight and formula are fundamental for mass spectrometry, defining the target mass for the molecular ion.

Significance in Research and Development

Benzothiazole derivatives are of significant interest due to their wide range of pharmacological activities.[1][2] They are investigated for applications including anticancer, antimicrobial, and neuroprotective roles.[3][4] The 2-amino-benzothiazole scaffold, in particular, is a core component in drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS). Therefore, the ability to accurately detect and quantify derivatives such as 2-(1,3-Benzothiazol-2-ylamino)acetic acid in various matrices (e.g., synthetic reaction mixtures, biological fluids) is paramount for pharmacokinetic, metabolism, and impurity profiling studies.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the analytical technique of choice for several compelling reasons:

-

Specificity: MS provides unparalleled specificity through the measurement of the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing unambiguous identification in complex matrices.

-

Sensitivity: Modern MS instruments offer detection limits in the picogram to femtogram range, which is critical for detecting low-level metabolites or impurities.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecule, providing a structural fingerprint that can be used to identify unknown compounds or confirm the structure of a synthesized molecule.

Chapter 2: Strategic Sample Preparation for LC-MS Analysis

The adage "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is a non-negotiable prerequisite for a robust and reproducible assay.

Causality Behind Solvent Selection

The choice of solvent is predicated on two primary factors: ensuring complete dissolution of the analyte and compatibility with the LC mobile phase and electrospray ionization (ESI) process. For 2-(1,3-Benzothiazol-2-ylamino)acetic acid, a polar organic solvent is recommended.

-

Recommended Solvents: Methanol or acetonitrile are excellent initial choices due to their ability to dissolve a wide range of organic molecules and their high volatility, which is advantageous for the ESI process.[5]

-

Consideration: A small percentage of a base (e.g., 0.1% ammonium hydroxide) or acid (e.g., 0.1% formic acid) can be added to the solvent to improve the solubility and stability of the analyte by ensuring it is in a consistent ionic state.

Protocol: Stock and Working Solution Preparation

This protocol ensures the creation of accurate and stable standards for calibration and quality control.

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of 2-(1,3-Benzothiazol-2-ylamino)acetic acid reference standard.

-

Transfer to a 1 mL Class A volumetric flask.

-

Add approximately 0.8 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly. This stock should be stored at -20°C.

-

-

Working Solutions:

-

Prepare a series of working solutions by serial dilution of the primary stock solution using a mixture of 50:50 acetonitrile:water. This diluent is chosen to be compatible with a typical reversed-phase LC mobile phase, preventing peak distortion upon injection.

-

Chapter 3: Liquid Chromatography - Achieving Optimal Separation

The primary role of the LC system is to separate the analyte of interest from matrix components and potential isomers or impurities before it enters the mass spectrometer.

The "Why": Selecting the Right Column Chemistry

For polar, ionizable compounds like our target analyte, a reversed-phase C18 column is the workhorse of the industry and the logical starting point. The retention mechanism is based on the hydrophobic interaction between the nonpolar stationary phase and the analyte.

-

Primary Choice: A high-purity silica C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) provides excellent efficiency and resolution for small molecules.

-

Expert Insight: The presence of the carboxylic acid means that retention will be highly dependent on the mobile phase pH. At a pH well above its pKa (~3-4), the carboxylate is deprotonated and highly polar, leading to poor retention on a C18 column. Conversely, at a low pH, it is protonated and more retained.

Mobile Phase Optimization: The Role of pH and Organic Modifiers

The goal is to achieve a sharp, symmetrical peak with adequate retention.

-

Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The formic acid serves two critical functions:

-

It sets the pH to ~2.7, ensuring the carboxylic acid is protonated (neutral), thereby increasing its retention on the C18 column.

-

It provides a source of protons, which promotes efficient ionization in positive-ion mode ESI.

-

-

Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is often preferred over methanol for its lower viscosity, which results in lower backpressure.

Protocol: A Validated LC Method

The following table outlines a robust starting point for method development.

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

LC-MS/MS Experimental Workflow

Caption: Proposed fragmentation of [M+H]⁺ for 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

Proposed Fragmentation Pathway (Negative Ion Mode, [M-H]⁻)

In negative mode, the molecule is deprotonated at the carboxylic acid. Fragmentation is dominated by the loss of carbon dioxide.

Caption: Proposed fragmentation of [M-H]⁻ for 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

References

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- Chem-Impex. (2-Benzothiazolylthio)acetic acid.

- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 667680, 2-(1,3-Benzothiazol-2-yl)aniline. Available at: [Link]

- Smolecule. 2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid.

- Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.

-

MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

Taylor & Francis Online. Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Available at: [Link]

-

ResearchGate. Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Available at: [Link]

-

Wikipedia. Benzothiazole. Available at: [Link]

-

MassBank. Benzothiazole LC-ESI-QTOF; MS2. Available at: [Link]

-

Royal Society of Chemistry. Modeling the relative response factor of small molecules in positive electrospray ionization. Available at: [Link]

Sources

- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

Introduction: The Role of Vibrational Spectroscopy in Characterizing Novel Benzothiazoles

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(1,3-Benzothiazol-2-ylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Benzothiazoles are a cornerstone class of heterocyclic compounds, widely recognized for their diverse and significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The molecule 2-(1,3-Benzothiazol-2-ylamino)acetic acid is a derivative that combines the pharmacologically active benzothiazole nucleus with an amino acid side chain, making it a compound of interest for drug discovery and development.[4][5] In the rigorous landscape of pharmaceutical development, unambiguous structural confirmation and consistent quality control are paramount.

Infrared (IR) spectroscopy is an indispensable analytical technique that serves as a rapid, non-destructive method for molecular fingerprinting. By measuring the absorption of infrared radiation by a molecule's chemical bonds, an IR spectrum provides detailed information about the functional groups present. For a molecule like 2-(1,3-Benzothiazol-2-ylamino)acetic acid, IR spectroscopy is a first-line technique for verifying its chemical identity, elucidating its structural features, and assessing its purity and stability throughout the development lifecycle. This guide provides a detailed examination of the infrared spectroscopic analysis of this compound, from experimental design to in-depth spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the infrared spectrum, one must first understand the molecular structure and the distinct functional groups that will give rise to characteristic vibrational absorptions.

Caption: Chemical Structure of 2-(1,3-Benzothiazol-2-ylamino)acetic acid.

The key functional groups expected to produce distinct IR signals are:

-

Carboxylic Acid (-COOH): This group is characterized by a very broad O-H stretching vibration due to strong hydrogen bonding and a sharp, intense C=O (carbonyl) stretching vibration.

-

Secondary Amine (-NH-): This linker group will exhibit a characteristic N-H stretching vibration.

-

Benzothiazole Core: This bicyclic system contains several key bonds:

-

Aromatic C-H bonds on the benzene ring.

-

C=C and C=N bonds within the fused ring system.

-

A C-S bond within the thiazole ring.

-

-

Methylene Bridge (-CH₂-): The aliphatic carbon-hydrogen bonds will have their own stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common, modern technique that requires minimal sample preparation.

I. Instrument Preparation and Background Collection

-

Instrument Purge: Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15-20 minutes to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

II. Sample Analysis 4. Sample Application: Place a small amount of the solid 2-(1,3-Benzothiazol-2-ylamino)acetic acid powder onto the center of the ATR crystal. 5. Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. This is critical for achieving a high-quality spectrum with good signal-to-noise ratio. 6. Sample Scan: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. 7. Post-Analysis Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Caption: Standard Operating Workflow for ATR-FTIR Analysis.

Spectral Interpretation and Analysis

The FTIR spectrum of 2-(1,3-Benzothiazol-2-ylamino)acetic acid is a composite of the absorptions from its constituent functional groups. The following table details the expected absorption bands, their origins, and their characteristic appearances.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Peak Characteristic(s) |

| 3400 - 2400 | O-H stretch (Carboxylic Acid) | Strong | Very broad, often obscuring other peaks in this region |

| ~3300 | N-H stretch (Secondary Amine) | Medium | May appear as a shoulder on the broad O-H band |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Sharp peaks, typically just above 3000 cm⁻¹ |

| 2960 - 2850 | C-H stretch (Aliphatic -CH₂-) | Medium | Sharp peaks, typically just below 3000 cm⁻¹ |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) | Strong | Sharp and very intense |

| 1670 - 1600 | C=N stretch (Thiazole ring) | Medium | Sharp |

| 1600 - 1450 | C=C stretch (Aromatic ring) | Medium | Multiple sharp bands |

| ~1460 | δ(N-H) bend + ν(C-N) stretch combination | Medium | Often a sharp band |

| 1440 - 1395 | C-O-H in-plane bend (Carboxylic Acid) | Medium | |

| 1300 - 1200 | C-O stretch (Carboxylic Acid) | Strong | |

| 900 - 675 | C-H out-of-plane bend (Aromatic) | Strong | Sharp peaks, position indicates substitution pattern |

| 700 - 600 | C-S stretch | Weak-Medium | May be difficult to assign definitively |

Note: This table is predictive. Actual peak positions can be influenced by the sample's physical state, intermolecular interactions, and hydrogen bonding.

Detailed Analysis:

-

The O-H and N-H Region (3400 - 2400 cm⁻¹): The most dominant feature in the high-frequency region is the extremely broad absorption from the carboxylic acid O-H stretch.[6] This broadening is a classic indicator of strong intermolecular hydrogen bonding between the carboxylic acid groups. The secondary amine N-H stretch is expected in the same region and will likely be superimposed on, or appear as a small shoulder of, this broad O-H band.

-

The Carbonyl Stretch (1720 - 1680 cm⁻¹): A very strong, sharp peak in this region is the definitive signature of the C=O group in the carboxylic acid. Its high intensity is due to the large change in dipole moment during the stretching vibration. This peak is crucial for confirming the presence of the acid functionality.

-

The Fingerprint Region (1600 - 600 cm⁻¹): This complex region contains a wealth of structural information.

-

C=N and C=C Stretches: The benzothiazole ring gives rise to several bands between 1670 and 1450 cm⁻¹. The C=N imine stretch is typically found around 1600-1670 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of sharp bands at slightly lower wavenumbers.[1]

-

Bending Vibrations: Bending vibrations for N-H, C-O-H, and aromatic C-H bonds populate this region. The out-of-plane C-H bending bands (below 900 cm⁻¹) are particularly useful for confirming the substitution pattern on the benzene ring.[7]

-

C-S Stretch: The carbon-sulfur bond vibration is expected in the 700-600 cm⁻¹ range.[1] This peak is often weak and can be coupled with other vibrations, making it less prominent but still a useful confirmatory feature.

-

Caption: Correlation between molecular functional groups and their IR spectral regions.

Applications in Quality Control and Drug Development

Beyond initial identification, the FTIR spectrum of 2-(1,3-Benzothiazol-2-ylamino)acetic acid is a powerful tool in a regulated drug development environment.

-

Identity Confirmation: The spectrum serves as a unique "fingerprint." By comparing the spectrum of a newly synthesized batch against a qualified reference standard, one can confirm its identity with high confidence. The complex fingerprint region is particularly crucial for this application.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities. For instance, the absence of a starting material like 2-aminobenzothiazole or chloroacetic acid can be verified by the absence of their characteristic peaks in the final product's spectrum.

-

Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of an active pharmaceutical ingredient (API) can exhibit distinct FTIR spectra due to differences in their crystal lattice and hydrogen bonding networks. FTIR is a key technique used to screen for and identify these different solid-state forms, which can have significant impacts on the drug's stability, solubility, and bioavailability.

-

Stability Studies: As part of forced degradation studies, FTIR can monitor chemical changes in the molecule. For example, decarboxylation would lead to the disappearance of the characteristic O-H and C=O bands, providing a quick assessment of degradation pathways.

Conclusion

Infrared spectroscopy provides a detailed and reliable method for the structural characterization of 2-(1,3-Benzothiazol-2-ylamino)acetic acid. By systematically analyzing the key vibrational modes—from the dominant, broad O-H stretch of the carboxylic acid to the sharp, intense C=O signal and the complex fingerprint of the benzothiazole core—researchers can gain definitive confirmation of the molecule's identity. In the context of drug development, this technique is not merely an academic exercise but a critical tool for ensuring the quality, purity, and consistency of a potential therapeutic agent from the laboratory to production.

References

- Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. (n.d.). Vilniaus universitetas.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.

- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022). Semantic Scholar.

- Vibrational Spectroscopic Study of Nitrogen Heterocycles. (n.d.).

- Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate.

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2013).

- The vibrational spectra of substituted nitrogen heterocyclic systems—I 2,4,6-trifluoropyrimidine. (1967). Spectrochimica Acta Part A: Molecular Spectroscopy.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate.

- Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. (n.d.). PubMed.

- The vibrational spectra of a heterocyclic azoborane. (n.d.). ResearchGate.

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020). ResearchGate.

- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI.

- A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues from 1-(1,3-benzothiazol-2-yl). (2017). ResearchGate.

- Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. (n.d.). Science Publications.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.

- Acetic acid, (2-benzothiazolyloxy)-. (n.d.). NIST WebBook.

- 2-[1,3-benzothiazol-2-yl(methyl)amino]acetic acid. (n.d.). Santa Cruz Biotechnology.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.

- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2010). Medical Journal of Babylon.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). National Institutes of Health.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022).

- Acetic acid. (n.d.). NIST Chemistry WebBook.

Sources

- 1. jchr.org [jchr.org]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Benzothiazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Science

For Researchers, Scientists, and Drug Development Professionals

Abstract